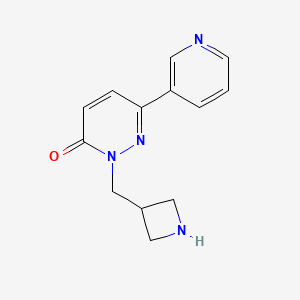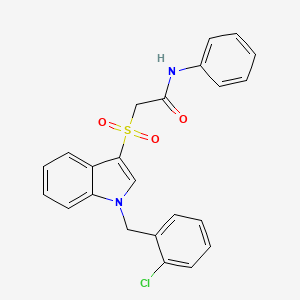
1-(3,4,5-Trifluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Trifluorophenyl)ethan-1-amine is a chemical compound with the CAS Number: 784129-18-6 . It has a molecular weight of 175.15 . The IUPAC name for this compound is 1-(3,4,5-trifluorophenyl)ethanamine . It is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for 1-(3,4,5-Trifluorophenyl)ethan-1-amine is 1S/C8H8F3N/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4H,12H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(3,4,5-Trifluorophenyl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 175.15 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Approaches : The transformation of amides to amines has been achieved through various synthetic methodologies. A notable method involves the hydrogenation of secondary and primary amides using a ruthenium-based catalyst in the presence of water and ammonia, achieving selectivity up to 85% for primary amines (Núñez Magro et al., 2007). Another innovative approach is the metal-free reduction of tertiary and N-phenyl secondary amides through hydrosilylation catalyzed by tris(pentafluorophenyl)boron, yielding amines in near quantitative yield under mild conditions (Chadwick et al., 2014).
Ligand Design for Metal Complexes : The development of novel amine-thiolate ligands has facilitated the synthesis of dinuclear complexes with metals like Fe, Co, and Ni. These complexes, leveraging a nonadentate N6S3 ligand, exhibit intriguing properties and potential applications in various fields (Kersting et al., 1999).
Polymeric Materials : The exploration of hyperbranched polyimides synthesized from triamine monomers showcases the potential of amines in creating materials with significant utility in gas separation applications. These polymers demonstrate unique properties due to their structural characteristics (Fang et al., 2000).
Catalysis and Activation : The interaction of tris(pentafluorophenyl)boron with nitrogen-containing compounds, including amines, has been extensively studied, revealing its efficacy as a catalyst and activator in various chemical reactions. This has implications for polymerization processes and the activation of metallocenes (Focante et al., 2006).
Chirality and Stereochemistry : A unique application of polyacetylenes in determining the chirality of amines through induced circular dichroism highlights the role of amines in stereochemical analyses. This method offers a novel approach for probing the stereochemistry of amines and amino alcohols (Yashima et al., 1997).
Environmental and Material Applications : The encapsulation of halides by pentafluorophenyl-substituted tripodal amine receptors demonstrates the potential of amines in environmental remediation and the development of sensor technologies. This application underscores the versatility and functional adaptability of amines in addressing specific chemical challenges (Lakshminarayanan et al., 2007).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(3,4,5-trifluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYPAKQHZBBLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trifluorophenyl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B2931901.png)


![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2931904.png)

![N-cyclopropyl-6-{[4-({[4-(propionylamino)phenyl]sulfonyl}amino)phenyl]thio}nicotinamide](/img/structure/B2931907.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)
![N-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B2931912.png)



![2-[1-(6-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2931922.png)